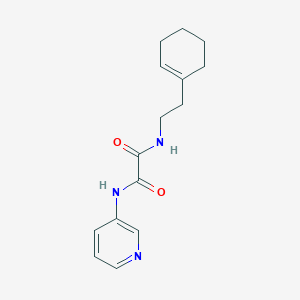
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions that include the formation of cyclohexyl and pyridinyl moieties. One common approach for synthesizing compounds with similar structures involves one-pot synthesis techniques, which can include the use of FT-IR, NMR, and density functional method studies for structural characterization (Fereyduni et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds bearing cyclohexyl and pyridinyl groups reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. These interactions contribute to the stability and conformation of the molecules in solid-state structures. For instance, studies have shown that the molecular structures of isomeric compounds exhibit effective conformations influenced by the orientation of pyridine rings relative to the bridging cyclohexane rings, highlighting the role of intermolecular interactions in determining molecular conformation and packing (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
The chemical reactions involving compounds with cyclohexyl and pyridinyl components can vary widely, depending on the functional groups present and the reaction conditions. For example, bromination reactions of related compounds have been studied to understand their reaction mechanisms and crystal structures, which can shed light on the reactivity and potential chemical transformations of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide (Matsulevich et al., 2019).
Aplicaciones Científicas De Investigación
1. Neuroimaging and Receptor Studies
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide analogs have been primarily studied in the context of neuroimaging, especially in positron emission tomography (PET) studies involving serotonin receptors. For instance, WAY-100635, a compound structurally similar to this compound, has been labeled with carbon-11 for PET studies to investigate 5-HT1A receptors in the human brain. The understanding of its metabolism is crucial for developing biomathematical models to interpret brain radioactivity uptake in terms of receptor-binding parameters (Osman et al., 1996). Additionally, 11C-ABP688, another related compound, has been evaluated for its potential as a PET agent for imaging metabotropic glutamate receptor subtype 5 (mGluR5) (Ametamey et al., 2007).
2. Metabolite Analysis and Pharmacokinetics
Metabolite analysis of related compounds provides insights into their metabolism and potential applications in medicinal chemistry. For example, studies have identified the major metabolic pathways of L-735,524, an analog of this compound, highlighting pathways such as glucuronidation, N-oxidation, and hydroxylation (Balani et al., 1995).
3. Bioavailability and Biotransformation Studies
Compounds structurally similar to this compound have been the subject of bioavailability and biotransformation studies. For instance, Acalabrutinib, a targeted covalent inhibitor with a structure related to this compound, has been studied for its pharmacokinetic profile in humans, revealing moderate intravenous clearance and an absolute bioavailability of 25.3% (Podoll et al., 2018).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(15(20)18-13-7-4-9-16-11-13)17-10-8-12-5-2-1-3-6-12/h4-5,7,9,11H,1-3,6,8,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAPJNXFYQFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)
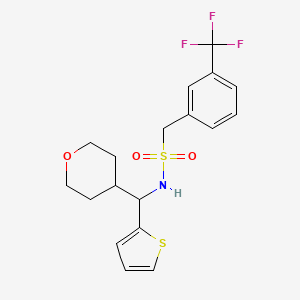
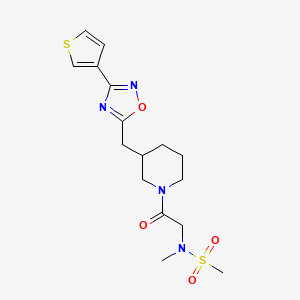
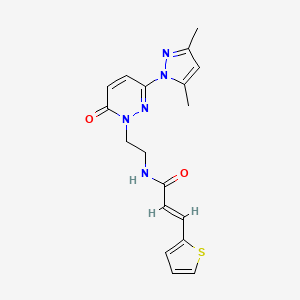
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)

![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)
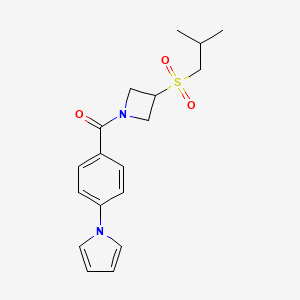
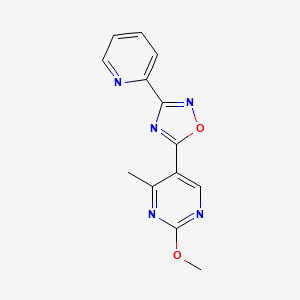
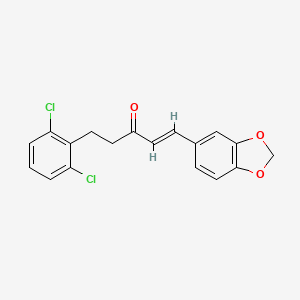
![1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride](/img/structure/B2493957.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)